Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6 or 1599986-46-5) is a β-hydroxy ester featuring a brominated and methyl-substituted aromatic ring. Its molecular formula is C₁₂H₁₅BrO₃, with a molecular weight of 287.15 g/mol. The compound’s structure includes a 4-bromo-3-methylphenyl group attached to a 3-hydroxypropanoate ethyl ester backbone. It is characterized by GHS hazard warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), with storage recommendations at 4–8°C.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
LJMQDDNLWXHVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)C)O |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
The most common synthetic route involves the esterification of the corresponding 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid with ethanol. This reaction typically uses an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the conversion to the ethyl ester.
-
- 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
- Ethanol (excess)
- Acid catalyst (e.g., H2SO4)
-
- Reflux temperature (~78 °C)
- Duration: Several hours until completion
Mechanism:
Acid-catalyzed nucleophilic attack of ethanol on the carboxylic acid carbonyl, followed by dehydration to form the ester.Outcome:
High conversion to ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate with typical yields ranging from 70% to 90%.
Alternative Synthesis via Reaction of Ethyl Bromoacetate with 4-bromo-3-methylphenol
An alternative synthetic approach involves the reaction of ethyl bromoacetate with 4-bromo-3-methylphenol to form the target compound. This method leverages nucleophilic substitution and subsequent hydroxypropanoate formation.
-
- Ethyl bromoacetate
- 4-bromo-3-methylphenol
-
- Base catalysis (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetone
- Temperature: Ambient to moderate heating (25–60 °C)
Mechanism:
Phenolate ion attacks the electrophilic carbon of ethyl bromoacetate, forming an ether linkage that upon further hydrolysis and rearrangement yields the hydroxypropanoate ester.Advantages:
This route allows direct introduction of the hydroxypropanoate moiety and the aromatic substitution pattern in one step.
Oxidation and Hydroxylation Steps
In some synthetic schemes, the hydroxy group at the 3-position of the propanoate is introduced via selective oxidation or hydroxylation of an intermediate ester or ketone.
Oxidizing Agents:
Potassium persulfate, hydrogen peroxide, or organic peroxides under acidic catalysis have been used effectively to introduce hydroxyl groups.-
- Solvent: Acetonitrile or aqueous-organic mixtures
- Catalyst: Sulfuric acid or similar acid catalysts
- Temperature: Mild heating (40–60 °C)
Yields:
Oxidation reactions typically provide 75–80% yields of hydroxylated esters.
Enzymatic and Asymmetric Reduction Approaches
For enantiomerically pure forms of hydroxy esters, biocatalytic methods employing microbial or enzyme-catalyzed asymmetric reduction of keto esters have been reported.
Biocatalysts:
Enzymes such as alcohol dehydrogenases or whole-cell biocatalysts (e.g., Escherichia coli expressing specific reductases).-
- Buffer solutions at pH ~5.8
- Co-factors such as NADH or NADPH regeneration systems
- Temperature: 25–37 °C
Advantages:
High enantioselectivity and mild reaction conditions, suitable for pharmaceutical applications.
Industrial Scale Production Considerations
Continuous Flow Reactors:
Industrial synthesis often employs continuous flow reactors to optimize reaction parameters (temperature, pressure, reactant concentration) for improved yield and purity.Purification:
Post-reaction mixtures are typically purified by extraction, washing, and column chromatography to isolate the ester with high purity.Environmental and Safety Notes:
Use of acid catalysts and oxidizing agents requires careful control to minimize hazardous by-products.
Summary Table of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed esterification | 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid + ethanol | Reflux with acid catalyst (~78 °C) | 70–90 | Classical method, widely used |
| Nucleophilic substitution | Ethyl bromoacetate + 4-bromo-3-methylphenol | Base catalysis, polar aprotic solvent, 25–60 °C | Moderate to high | Direct introduction of hydroxypropanoate moiety |
| Oxidation/hydroxylation of intermediates | Ester or ketone intermediates + oxidizing agent (K2S2O8, H2O2) | Acidic medium, mild heating (40–60 °C) | 75–80 | Selective hydroxylation step |
| Enzymatic asymmetric reduction | β-keto ester + enzyme (alcohol dehydrogenase) | Buffer pH 5.8, 25–37 °C | Variable | For enantiomerically pure hydroxy esters |
| Industrial continuous flow synthesis | Various (scale-up of above methods) | Controlled flow reactor conditions | Optimized | Enhanced control, scalability |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products
Oxidation: 3-(4-bromo-3-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(4-hydroxy-3-methylphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is a chemical compound with potential uses in scientific research. Its applications span across chemistry, biology, and industry, primarily as an intermediate in synthesizing complex organic molecules and as a probe for studying enzyme-substrate interactions.
Scientific Research Applications
Chemistry
- Organic Synthesis: this compound serves as an intermediate in creating complex organic molecules. The presence of a bromine atom and a hydroxyl group in its structure contributes to its reactivity and binding affinity to biological targets. It can be synthesized through esterification, reacting ethyl bromoacetate with 3-bromo-4-methylphenol.
- Comparison with Similar Compounds: Structurally similar compounds, such as Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate, Ethyl 3-(3-Bromo-4-ethylphenyl)-3-hydroxypropanoate, and Ethyl 3-(3-Bromo-4-methylphenyl)-3-oxopropanoate, can be compared to this compound to study the impact of different functional groups on chemical reactivity and biological activity.
Biology
- Enzyme-Substrate Interactions: This compound can be employed as a probe to investigate enzyme-substrate interactions because of its unique structural features. The bromine atom and the hydroxyl group are crucial for binding to the active sites of enzymes, which modulates their activity.
- Biological Activity: Studies suggest that compounds with similar structures to this compound exhibit anti-inflammatory properties, with the bromine substitution potentially enhancing these effects by increasing binding affinity to inflammatory mediators. Preliminary studies also indicate potential cytotoxic effects on cancer cell lines, suggesting applications in cancer therapy via disruption of cellular pathways through interaction with specific receptors or enzymes.
Industry
- Specialty Chemicals and Materials: It is used in the production of specialty chemicals and materials with specific properties.
Compound Properties
The key properties of this compound include:
- Molecular Formula: C12H15BrO3
- Molar Mass: 287.15 g/mol
- Functional Groups: Ester, Hydroxyl
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Variations in Aromatic Substituents
The primary distinction among analogs lies in the substituents on the phenyl ring and their positions. Key examples include:
Key Observations :
- Halogenation : Bromine and chlorine increase molecular weight and influence electronic properties (e.g., electron-withdrawing effects).
- Functional Groups : Methoxy (OCH₃) enhances polarity and hydrogen-bonding capacity compared to methyl (CH₃).
- Stereochemical Impact : The hydroxyl group’s configuration (S or R) in β-hydroxy esters is critical for enantioselective synthesis, as confirmed via Mosher’s ester analysis and NMR.
Functional Group Comparisons
- Hydroxyl vs. Oxo Group: Ethyl 3-hydroxypropanoates (e.g., target compound) differ from 3-oxopropanoates (e.g., ) in reactivity. The hydroxyl group enables hydrogen bonding and derivatization (e.g., Mosher’s esters), while oxo groups participate in nucleophilic additions.
- Halogen vs. Alkyl Substituents : Bromine increases molecular weight and lipophilicity, whereas methyl groups enhance steric bulk without significant electronic effects.
Biological Activity
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15BrO3
- Molar Mass : 287.15 g/mol
- Structural Characteristics : The compound features a bromine atom attached to a phenyl ring at the para position relative to a methyl group. The presence of the hydroxyl group and ethyl ester contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties.
- Cell Membrane Disruption : Its interaction with microbial cell membranes can lead to disruption, resulting in antimicrobial effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Properties :
- The compound has shown effectiveness against various bacterial and fungal strains.
- Mechanisms include disruption of microbial cell membranes leading to cell lysis.
-
Anticancer Activity :
- In vitro studies reveal that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia).
- It has been observed to cause G2/M phase arrest in cancer cells, reducing proliferation rates.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HL-60 | 10 | G2/M phase arrest |
| H460 | 12 | Caspase activation |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Studies :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
To understand how structural variations influence biological activity, a comparative analysis with similar compounds is beneficial:
Table 2: Comparison of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine at para position; hydroxyl group | Anticancer, antimicrobial |
| Ethyl 3-(2-benzothienyl)-3-hydroxypropanoate | Contains a thiophene ring | Antitumor, antiviral |
| Ethyl 3-(2-indolyl)-3-hydroxypropanoate | Indole structure | Anticancer |
This table highlights how variations in chemical structure affect biological activity. The presence of different functional groups and halogen substitutions significantly influences their reactivity and interactions with biological targets.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate?
Answer: The compound can be synthesized via esterification or coupling reactions. A typical method involves activating the hydroxyl group of a precursor (e.g., 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid) using carbodiimide reagents like DCC (N,N′-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM). The activated intermediate reacts with ethanol to form the ethyl ester. Purification is achieved via column chromatography with ethyl acetate/hexane gradients . Alternative routes may utilize hydroesterification of epoxide intermediates under catalytic conditions, though yields depend on temperature and catalyst selection .
Q. How is the compound characterized using spectroscopic methods?
Answer: Key characterization techniques include:
- NMR Spectroscopy : H and C NMR identify the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH), the hydroxyl proton (δ ~2.5–5.0 ppm, broad), and aromatic protons from the 4-bromo-3-methylphenyl group (δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~300–302 for CHBrO) and isotopic patterns due to bromine .
- IR Spectroscopy : Peaks at ~3400 cm (O–H stretch), ~1720 cm (ester C=O), and ~1200 cm (C–O) validate functional groups .
Q. What are the key functional groups and their reactivity in this compound?
Answer:
- Hydroxyl Group : Susceptible to oxidation (e.g., with KMnO) to form a ketone derivative or substitution (e.g., halogenation with SOCl) .
- Ester Group : Hydrolyzable under acidic/basic conditions to the carboxylic acid. Reduction with LiAlH yields the diol .
- Aromatic Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing substituents .
Advanced Research Questions
Q. How to optimize reaction conditions to minimize by-products during synthesis?
Answer: By-product formation (e.g., diesters or dehydration products) can be minimized by:
- Controlling Reaction Temperature : Lower temperatures (0–25°C) reduce ester group hydrolysis .
- Catalyst Selection : DMAP enhances regioselectivity in esterification, while avoiding excess DCC prevents carbodiimide-related side reactions .
- Solvent Choice : Anhydrous DCM or THF minimizes hydroxyl group protonation, reducing unintended substitutions .
Q. How to analyze regioselectivity in substitution reactions of the hydroxyl group?
Answer: Regioselectivity in halogenation or sulfonation can be studied via:
- Competitive Kinetic Experiments : Compare reaction rates of the hydroxyl group with competing nucleophiles.
- Computational Modeling : DFT calculations predict electron density at the hydroxyl oxygen, guiding reagent selection .
- Isotopic Labeling : O-labeled hydroxyl groups track substitution pathways using MS .
Q. What strategies are effective in resolving data contradictions in NMR and mass spectrometry?
Answer:
- Spectral Deconvolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks in crowded aromatic regions .
- Isotopic Pattern Analysis : Confirm bromine’s presence via characteristic 1:1 (79Br/81Br) isotopic peaks in MS .
- Comparative Analysis : Cross-reference with analogs (e.g., Ethyl 3-hydroxy-3-phenylpropanoate) to validate shifts .
Q. How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?
Answer:
- Functional Group Modifications : Replace the hydroxyl group with amino or thiol groups to study hydrogen-bonding effects .
- Aromatic Substitutions : Introduce electron-withdrawing/donating groups (e.g., –NO, –OCH) on the phenyl ring to modulate bioactivity .
- Ester Bioisosteres : Substitute the ethyl ester with methyl or tert-butyl esters to assess metabolic stability .
Q. What are the challenges in chromatographic separation of this compound from reaction mixtures?
Answer:
- Polarity Issues : The hydroxyl and ester groups increase polarity, complicating separation on silica columns. Use gradient elution with ethyl acetate/hexane (10–30%) .
- By-Product Co-Elution : Adjust mobile phase pH (e.g., add 0.1% acetic acid) to improve resolution of acidic by-products .
- Scale-Up Considerations : Prep-HPLC with C18 columns achieves higher purity for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
